Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-
Overview
Description
“Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-” is a type of steroid with the molecular formula C20H34O2 . It is also known by other names such as Ba 2664, 5α-Androstane-3α,17β-diol, 17-methyl-, and 17α-Methyl-5α-androstane-3α,17β-diol . It is a major metabolite of testosterone with androgenic activity .
Molecular Structure Analysis
The molecular structure of “Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-” can be represented by the IUPAC Standard InChI: InChI=1S/C20H34O2/c1-18-9-6-14 (21)12-13 (18)4-5-15-16 (18)7-10-19 (2)17 (15)8-11-20 (19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14+,15?,16?,17?,18?,19?,20-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of “Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-” is 306.4828 . The CAS Registry Number is 641-82-7 .Scientific Research Applications
Metabolism and Pharmacokinetics
- A method using gas chromatography-mass spectrometry was developed to measure the main metabolites of 17α-methyltestosterone, including 17α-methyl-5α-androstan-3α,17β-diol and 17α-methyl-5β-androstan-3α,17β-diol, in human urine, applicable in pharmacokinetic studies of 17α-methyltestosterone (Shinohara, Isurugi, & Hashimoto, 2000).
Therapeutic Potential and Biological Activities
- Certain 17-substituted androstan-3α-ol analogs, including 3α-hydroxy-17β-nitro-5α-androstane and its derivatives, have demonstrated potent anticonvulsant and anxiolytic-like activity in animal models, highlighting their potential therapeutic applications (Runyon et al., 2009).
- A series of 2β-amino-5α-androstane-3α,17β-diol N-derivatives were synthesized and tested for their antiproliferative effect on HL-60 human leukemia cells, indicating potential applications in leukemia treatment (Thibeault, Roy, DeRoy, & Poirier, 2008).
- Synthesis and study of 16α-derivatives of 5α-androstane-3α,17β-diol showed that these derivatives act as antiandrogens, suggesting their possible use in treating conditions like prostate cancer (Roy, Breton, Martel, Labrie, & Poirier, 2007).
Biochemical and Molecular Insights
- 5α-Androstane-3α,17β-diol (3α-diol) was found to stimulate prostate cell proliferation by eliciting pathways similar to epidermal growth factor (EGF) in conjunction with the androgen receptor pathway, providing insights into its molecular mechanism of action (Zimmerman et al., 2004).
Hormonal Effects
- Studies have shown that compounds like 5α-androstane-3α,17β-diol have significant hormonal effects, influencing processes such as the suppression of luteinizing hormone release and potentially impacting the onset of puberty in rats (Eckstein, Yehud, Shani, & Goldhaber, 1976).
properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKQXZFZOIQFBI-BJOXDUDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)- | |
CAS RN |
641-84-9 | |
Record name | AL-3841 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AL-3841 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2617LFT4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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